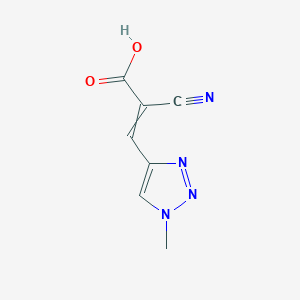
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is a compound that features a cyano group, a triazole ring, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring . The cyano and acrylic acid groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and the use of more efficient catalysts or reagents.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines .
Scientific Research Applications
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyano and triazole groups can interact with various biological molecules, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(1H-1,2,3-triazol-4-yl)acrylic acid: Lacks the methyl group on the triazole ring.
3-(1-Methyl-1H-1,2,3-triazol-4-yl)acrylic acid: Lacks the cyano group.
2-Cyano-3-(1H-1,2,3-triazol-4-yl)propanoic acid: Has a propanoic acid moiety instead of acrylic acid.
Uniqueness
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the cyano and triazole groups allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-cyano-3-(1-methyltriazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H6N4O2/c1-11-4-6(9-10-11)2-5(3-8)7(12)13/h2,4H,1H3,(H,12,13) |
InChI Key |
DYMARXZFFFIVGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B12497146.png)
![2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide](/img/structure/B12497148.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-3-carboxylate](/img/structure/B12497152.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid](/img/structure/B12497154.png)
![Propyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497159.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B12497163.png)
![2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497165.png)

![N-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B12497168.png)
![2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12497171.png)
![2-({4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B12497188.png)
![5-[[2-[(2-Chlorophenyl)methoxy]-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12497208.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12497209.png)
